Cytarabine
Cytarabine
Cytarabine appears as colorless crystals. Used as an antiviral agent.
Cytarabine is a pyrimidine nucleoside in which cytosine is attached to D-arabinofuranose via a beta-N(1)-glycosidic bond. Used mainly in the treatment of leukaemia, especially acute non-lymphoblastic leukaemia, cytarabine is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. It also has antiviral and immunosuppressant properties. It has a role as an antineoplastic agent, an antimetabolite, an antiviral agent and an immunosuppressive agent. It is a beta-D-arabinoside, a pyrimidine nucleoside and a monosaccharide derivative. It is functionally related to a cytosine.
A pyrimidine nucleoside analog that is used mainly in the treatment of leukemia, especially acute non-lymphoblastic leukemia. Cytarabine is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. Its actions are specific for the S phase of the cell cycle. It also has antiviral and immunosuppressant properties. (From Martindale, The Extra Pharmacopoeia, 30th ed, p472)
Cytarabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of cytarabine is as a Nucleic Acid Synthesis Inhibitor.
Cytarabine is a cytosine analogue and antineoplastic agent used largely in the therapy of acute leukemia. Cytarabine is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has only rarely been implicated in cases of clinically apparent acute liver injury with jaundice.
Cytarabine is an antimetabolite analogue of cytidine with a modified sugar moiety (arabinose instead of ribose). Cytarabine is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. (NCI04)
Cytarabine can cause developmental toxicity according to an independent committee of scientific and health experts.
See also: Cytarabine; daunorubicin (component of).
Cytarabine is a pyrimidine nucleoside in which cytosine is attached to D-arabinofuranose via a beta-N(1)-glycosidic bond. Used mainly in the treatment of leukaemia, especially acute non-lymphoblastic leukaemia, cytarabine is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. It also has antiviral and immunosuppressant properties. It has a role as an antineoplastic agent, an antimetabolite, an antiviral agent and an immunosuppressive agent. It is a beta-D-arabinoside, a pyrimidine nucleoside and a monosaccharide derivative. It is functionally related to a cytosine.
A pyrimidine nucleoside analog that is used mainly in the treatment of leukemia, especially acute non-lymphoblastic leukemia. Cytarabine is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. Its actions are specific for the S phase of the cell cycle. It also has antiviral and immunosuppressant properties. (From Martindale, The Extra Pharmacopoeia, 30th ed, p472)
Cytarabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of cytarabine is as a Nucleic Acid Synthesis Inhibitor.
Cytarabine is a cytosine analogue and antineoplastic agent used largely in the therapy of acute leukemia. Cytarabine is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has only rarely been implicated in cases of clinically apparent acute liver injury with jaundice.
Cytarabine is an antimetabolite analogue of cytidine with a modified sugar moiety (arabinose instead of ribose). Cytarabine is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. (NCI04)
Cytarabine can cause developmental toxicity according to an independent committee of scientific and health experts.
See also: Cytarabine; daunorubicin (component of).
Brand Name:
Vulcanchem
CAS No.:
147-94-4
VCID:
VC20763945
InChI:
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1
SMILES:
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Molecular Formula:
C9H13N3O5
Molecular Weight:
243.22 g/mol
Cytarabine
CAS No.: 147-94-4
VCID: VC20763945
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
* For research use only. Not for human or veterinary use.

Description | Cytarabine appears as colorless crystals. Used as an antiviral agent. Cytarabine is a pyrimidine nucleoside in which cytosine is attached to D-arabinofuranose via a beta-N(1)-glycosidic bond. Used mainly in the treatment of leukaemia, especially acute non-lymphoblastic leukaemia, cytarabine is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. It also has antiviral and immunosuppressant properties. It has a role as an antineoplastic agent, an antimetabolite, an antiviral agent and an immunosuppressive agent. It is a beta-D-arabinoside, a pyrimidine nucleoside and a monosaccharide derivative. It is functionally related to a cytosine. A pyrimidine nucleoside analog that is used mainly in the treatment of leukemia, especially acute non-lymphoblastic leukemia. Cytarabine is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. Its actions are specific for the S phase of the cell cycle. It also has antiviral and immunosuppressant properties. (From Martindale, The Extra Pharmacopoeia, 30th ed, p472) Cytarabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of cytarabine is as a Nucleic Acid Synthesis Inhibitor. Cytarabine is a cytosine analogue and antineoplastic agent used largely in the therapy of acute leukemia. Cytarabine is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has only rarely been implicated in cases of clinically apparent acute liver injury with jaundice. Cytarabine is an antimetabolite analogue of cytidine with a modified sugar moiety (arabinose instead of ribose). Cytarabine is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. (NCI04) Cytarabine can cause developmental toxicity according to an independent committee of scientific and health experts. See also: Cytarabine; daunorubicin (component of). |
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CAS No. | 147-94-4 |
Product Name | Cytarabine |
Molecular Formula | C9H13N3O5 |
Molecular Weight | 243.22 g/mol |
IUPAC Name | 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1 |
Standard InChIKey | UHDGCWIWMRVCDJ-CCXZUQQUSA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Appearance | Assay:≥95%A crystalline solid |
Colorform | Prisms from 50% ethanol WHITE TO OFF-WHITE CRYSTALLINE POWDER |
Melting Point | 414 to 415 °F (NTP, 1992) 186-188 212-213 °C 212 - 213 °C |
Physical Description | Cytarabine appears as colorless crystals. Used as an antiviral agent. Solid |
Related CAS | 69-74-9 (hydrochloride) |
Shelf Life | Following reconstitution of the sterile powder with bacteriostatic water for injection containing 0.945% benzyl alcohol, solutions containing 20, 50, or 100 mg of cytarabine per mL have a pH of about 5 and are stable for 48 hours at 20-25 °C; solutions that develop a slight haze should not be used. The manufacturer states that following dilution of the reconstituted solution with water for injection, 5% dextrose injection, or 0.9% sodium chloride injection, solutions containing 0.5 mg of cytarabine per mL are stable for at least 8 days at room temperature. The manufacturer also recommends that any unused portion of cytarabine injection in pharmacy bulk packages be discarded within 4 hr after initial entry through the closure into the container. |
Solubility | 36.5 [ug/mL] (The mean of the results at pH 7.4) Freely soluble 1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL Soluble in water 4.38e+01 g/L |
Synonyms | Ara C Ara-C Arabinofuranosylcytosine Arabinoside, Cytosine Arabinosylcytosine Aracytidine Aracytine beta Ara C beta-Ara C Cytarabine Cytarabine Hydrochloride Cytonal Cytosar Cytosar U Cytosar-U Cytosine Arabinoside |
Vapor Pressure | 8.74X10-12 mm Hg at 25 °C (est) |
Reference | Health Canada Product Monograph: Cytarabine injection FDA Approved Drug Products: VYXEOS (daunorubicin and cytarabine) injection |
PubChem Compound | 6253 |
Last Modified | Sep 12 2023 |
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